N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide
Brand Name: Vulcanchem
CAS No.: 919972-17-1
VCID: VC21384888
InChI: InChI=1S/C21H18FN3O2/c1-14(23-21(26)19-7-4-12-27-19)20-24-17-5-2-3-6-18(17)25(20)13-15-8-10-16(22)11-9-15/h2-12,14H,13H2,1H3,(H,23,26)
SMILES: CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F)NC(=O)C4=CC=CO4
Molecular Formula: C21H18FN3O2
Molecular Weight: 363.4g/mol

N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide

CAS No.: 919972-17-1

Cat. No.: VC21384888

Molecular Formula: C21H18FN3O2

Molecular Weight: 363.4g/mol

* For research use only. Not for human or veterinary use.

N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide - 919972-17-1

Specification

CAS No. 919972-17-1
Molecular Formula C21H18FN3O2
Molecular Weight 363.4g/mol
IUPAC Name N-[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Standard InChI InChI=1S/C21H18FN3O2/c1-14(23-21(26)19-7-4-12-27-19)20-24-17-5-2-3-6-18(17)25(20)13-15-8-10-16(22)11-9-15/h2-12,14H,13H2,1H3,(H,23,26)
Standard InChI Key OOMIJMBORGNZMR-UHFFFAOYSA-N
SMILES CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F)NC(=O)C4=CC=CO4
Canonical SMILES CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F)NC(=O)C4=CC=CO4

Introduction

The chemical compound N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a benzimidazole derivative. Benzimidazole-based compounds are widely studied in medicinal chemistry due to their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The structure of this compound incorporates a benzimidazole core, a fluorophenyl group, and a furan carboxamide moiety, which contribute to its unique physicochemical and pharmacological properties.

Synthesis Pathways

The synthesis of benzimidazole derivatives like N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide typically involves:

  • Formation of Benzimidazole Core: Reaction of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

  • Introduction of Fluorophenyl Group: Alkylation or substitution reactions using 4-fluorobenzyl halide.

  • Coupling with Furan Carboxylic Acid: Amidation reaction to attach the furan carboxamide moiety.

These steps can be optimized for yield and purity using modern synthetic techniques such as microwave-assisted synthesis or green chemistry approaches.

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial potential. The presence of the fluorophenyl group enhances lipophilicity, facilitating better interaction with microbial membranes. Studies on similar compounds suggest activity against:

  • Gram-positive and Gram-negative bacteria

  • Fungal species

Anticancer Potential

The structural framework of this compound suggests possible anticancer activity due to:

  • DNA intercalation properties of the benzimidazole core.

  • Enhanced binding affinity to enzyme targets via the fluorophenyl group.

Molecular Docking Studies

Molecular docking studies have been performed on related benzimidazole derivatives to evaluate their binding affinity with various biological targets:

  • Receptor Binding: High affinity observed with enzymes like kinases and topoisomerases.

  • Docking Scores: Favorable scores indicating strong interactions mediated by hydrogen bonding and hydrophobic interactions.

Pharmacokinetics and Toxicology

ParameterDetails
AbsorptionPredicted good oral bioavailability due to moderate molecular weight
DistributionLipophilic nature suggests good tissue penetration
MetabolismLikely metabolized by liver enzymes (CYP450 family)
ExcretionPredominantly renal clearance
Toxicity ProfileLimited data; structural analogs exhibit low cytotoxicity in vitro

Further studies are required to establish the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile comprehensively.

Research Applications

N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide has potential applications in:

  • Drug discovery programs targeting infectious diseases.

  • Development of anticancer agents.

  • Structural optimization for enhanced pharmacological profiles.

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